

Comprehensive Application Notes and Protocols: Copper Ion Extraction Kinetics Using Kelex 100

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Compound Focus: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

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Introduction and Basic Principles

Kelex 100 (7-(4-ethyl-1-methyloctyl)8-hydroxyquinoline) represents a **specialized chelating extractant** specifically designed for the recovery of copper ions from acidic aqueous solutions. The unique molecular structure of Kelex 100 enables it to form **exceptionally stable copper complexes** that facilitate efficient extraction even in low pH environments (pH 1-3), making it particularly valuable for hydrometallurgical applications where conventional extractants may underperform. The fundamental extraction mechanism involves a **cation exchange reaction** where the hydrogen ion of the hydroxyquinoline group is replaced by a copper ion, forming a hydrophobic complex that partitions preferentially into the organic phase. This **structure-function relationship** allows Kelex 100 to maintain extraction efficiency under challenging conditions that would compromise the performance of other extractants. [1]

The extraction process with Kelex 100 follows a **stoichiometric chelation mechanism** that can be represented by the equilibrium expression: $2RH(org) + Cu^{2+}(aq) \rightleftharpoons R_2Cu(org) + 2H^+(aq)$, where RH represents the Kelex 100 molecule. The unusual stability of the $[R_2Cu]$ complex in the organic phase drives this equilibrium to the right, permitting the reagent to function effectively even in strongly acidic environments. This **thermodynamic driving force** is a defining characteristic of Kelex 100 and differentiates it from other extraction reagents that may require less acidic conditions for optimal operation.

The **reversibility of this equilibrium** also enables efficient stripping of copper from the loaded organic phase using concentrated sulfuric acid solutions (120-150 g/L), producing a purified copper sulfate solution suitable for direct electrowinning. [1]

Experimental Protocols and Methodologies

Kinetic Study Protocol Using Static Transfer Cell

The **kinetic profiling** of copper extraction with Kelex 100 can be systematically investigated using a **static transfer cell apparatus** with integrated analytical capabilities. This methodology enables real-time monitoring of the extraction process, providing valuable insights into both kinetic and mechanistic aspects of the copper-Kelex 100 interaction. The protocol employs **attenuated total internal reflectance spectroscopy (ATR-IR)** to directly measure the concentration of the copper-Kelex 100 complex in the organic phase throughout the reaction without the need for sampling, thereby maintaining system integrity and providing continuous data collection. This **in situ monitoring approach** eliminates potential errors associated with offline sampling and analysis, ensuring high data fidelity for kinetic modeling. [2] [3]

- **Interface Preparation:** Establish a clean, stable heptane-water interface in the static transfer cell, ensuring minimal convective disturbances. The organic phase consists of Kelex 100 dissolved in heptane at concentrations typically between 0.1-0.5 M, while the aqueous phase contains copper ions (as CuSO_4) in concentrations relevant to the specific application (typically 0.01-0.1 M). The **interface characteristics** must be carefully controlled as they significantly influence the extraction kinetics. [2]
- **Spectroscopic Monitoring:** Configure the ATR-IR spectrometer to collect spectra at predetermined time intervals (typically 5-30 seconds depending on reaction rate). Monitor the characteristic absorption bands of the copper-Kelex 100 complex (specific wavelengths should be determined empirically for each instrument configuration). The **temporal resolution** of the monitoring system must be sufficient to capture the rapid initial extraction phase while also tracking the slower approach to equilibrium. [2] [3]
- **Data Processing:** Convert spectral data to concentration values using predetermined calibration curves. Plot concentration of the copper-Kelex 100 complex in the organic phase versus time to generate extraction profiles. Analyze the initial rates (first 5-10% of extraction) for determining early-

stage kinetics, and the complete temporal profile for modeling the overall extraction mechanism. The **mathematical modeling** typically involves fitting the data to a one-dimensional diffusion model coupled with reaction-limited interaction between Cu^{2+} and Kelex 100. [2]

- **Parameter Variation:** Systematically vary experimental parameters including Kelex 100 concentration (0.05-0.5 M), copper ion concentration (0.005-0.1 M), pH (1-5), and temperature (20-40°C) to determine their effects on extraction kinetics. Each parameter should be investigated while holding others constant to isolate individual effects. The **comprehensive parameter space investigation** provides crucial data for optimizing industrial extraction processes. [2] [3]

Extraction and Stripping Methodology

The **practical implementation** of copper extraction using Kelex 100 follows a standardized protocol that can be scaled from laboratory to industrial operations. This methodology focuses on achieving high copper recovery with effective rejection of impurity metals, ultimately producing a purified copper solution suitable for further processing.

- **Organic Phase Preparation:** Prepare the extraction medium by dissolving Kelex 100 in an appropriate diluent (kerosene or aromatic 150 petroleum solvent) at concentrations typically ranging from 2.5% to 7.5% (v/v). Add modifiers such as iso-decanol (typically 6-12% v/v) to prevent third phase formation and improve phase separation characteristics. The **modifier selection and concentration** significantly influence extraction kinetics and selectivity, particularly in solutions containing competing metal ions. [4] [5]
- **Extraction Procedure:** Combine the organic and aqueous phases at a predetermined O:A ratio (typically 1:1 to 1:3 for laboratory studies) in a suitable mixing vessel. Agitate the mixture vigorously for a specified contact time (typically 5-15 minutes) to ensure adequate interfacial area for mass transfer. The **mixing intensity and duration** must be optimized to balance kinetic requirements against potential emulsification issues. After mixing, allow phases to separate completely, then analyze both phases for metal content to determine extraction efficiency and distribution coefficients. [4] [1]
- **Stripping Protocol:** Contact the copper-loaded organic phase with sulfuric acid solution (120-150 g/L) at an O:A ratio typically between 1:1 and 3:1, depending on the desired copper concentration in the strip solution. Agitate for 5-10 minutes to ensure complete back-extraction. The **stripping efficiency** is

highly dependent on acid concentration and temperature, with higher temperatures generally improving kinetics but potentially affecting reagent stability. The resulting strip solution contains high-purity copper sulfate suitable as feed for electrowinning. [1]

Quantitative Data Presentation

Table 1: Comparative Extraction Performance of Kelex 100 Under Different Conditions

Parameter	Standard Conditions	Acidic Chloride Systems	Ammoniacal Carbonate Systems	Reference
Optimal pH Range	1.0-3.0	<2.0 (HCl media)	9.0-10.5	[1] [6]
Extraction Efficiency	>95% (5% Kelex 100)	>90% (varies with chloride)	~70% (7.5% Kelex 100)	[4] [1]
Maximum Loading Capacity	4.0 g/L Cu (5% Kelex 100)	3.5-4.2 g/L Cu	2.5-3.0 g/L Cu	[4] [1]
Extraction Kinetics	Reaction-limited with diffusion component	Fast initial step	Moderately fast	[2] [4]
Stripping Efficiency	>98% (150 g/L H ₂ SO ₄)	>95% (150 g/L H ₂ SO ₄)	>95% (150 g/L H ₂ SO ₄)	[1] [6]

Table 2: Kinetic Parameters for Copper Extraction with Kelex 100

Parameter	Value Range	Experimental Conditions	Significance	Reference
Initial Extraction Rate	0.05-0.2 min ⁻¹ (varies with concentration)	0.1M Kelex 100, 0.05M Cu ²⁺	Determines reactor sizing	[2]

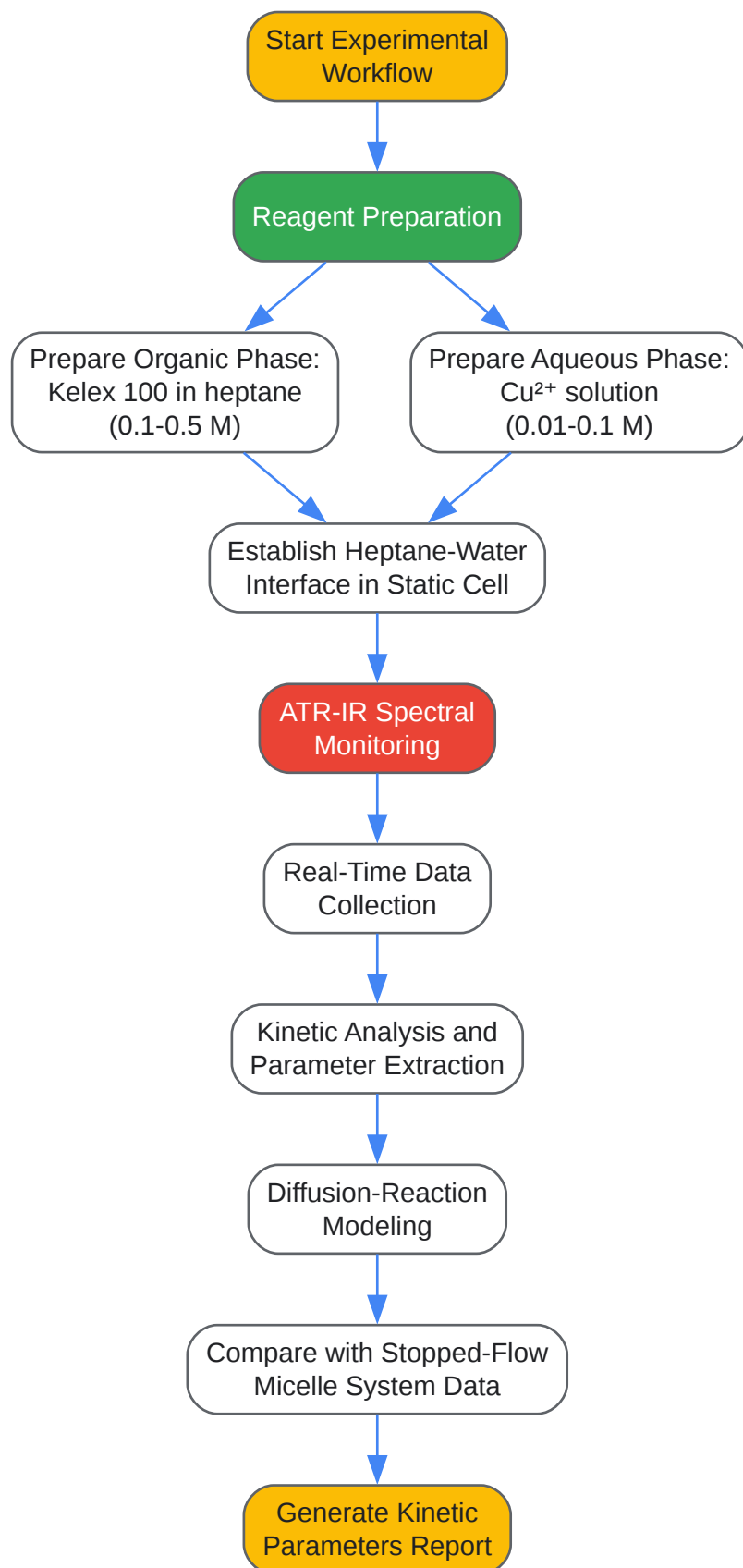
Parameter	Value Range	Experimental Conditions	Significance	Reference
Equilibrium Time	10-30 minutes	Heptane-water interface, 25°C	Impacts process throughput	[2] [3]
Rate Constant (k)	$1.5-3.5 \times 10^{-3} \text{ M}^{-1}\text{s}^{-1}$	Neutral micelle (C12E8) system	Fundamental kinetic parameter	[2]
Temperature Effect	15-35 kJ/mol (activation energy)	20-40°C range	Informs energy requirements	[2] [3]
Modifier Effect	10-30% rate enhancement	6-12% iso-decanol	Optimization parameter	[5]

Table 3: Comparison of Kelex 100 with Alternative Extractants

Extractant	Optimal pH Range	Extraction Kinetics	Typical Concentration	Copper Selectivity	Reference
Kelex 100	1.0-3.0	Moderate to Fast	5-7.5% (v/v)	High	[4] [1]
LIX984N	1.5-3.5	Fast	1% (v/v)	High	[4]
CP-150	1.5-4.0	Fast	7.5% (v/v)	Moderate	[4]

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for studying copper ion extraction kinetics using Kelex 100:



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Diagram 1: Experimental workflow for copper ion extraction kinetic studies using Kelex 100. The process begins with reagent preparation and proceeds through interface establishment, real-time monitoring, and comprehensive data analysis to generate final kinetic parameters.

Technical Considerations and Applications

Advantages and Limitations

The application of Kelex 100 for copper extraction presents several **distinct technical advantages** that make it suitable for specific hydrometallurgical operations. Its ability to function effectively in **highly acidic environments** (pH 1-3) enables processing of leach solutions that would be problematic for other extractants. The **exceptional selectivity** for copper over many common impurity metals reduces purification requirements in downstream processing. Furthermore, the **unusual stability** of the copper-Kelex 100 complex allows for high extraction efficiencies even from dilute solutions, potentially improving overall recovery rates in operations treating low-grade resources. These characteristics collectively contribute to making Kelex 100 a valuable tool in the hydrometallurgist's arsenal for challenging copper recovery scenarios. [1]

Despite these advantages, several **practical limitations** must be considered when implementing Kelex 100 in extraction processes. The reagent requires relatively **high concentrations** (5-7.5% v/v) compared to alternatives like LIX984N (1% v/v) to achieve complete copper extraction, potentially increasing operational costs. The **extraction kinetics**,

while generally favorable, may be slower than some alternative extractants under certain conditions, possibly necessitating larger extraction equipment to maintain throughput. Additionally, the **interfacial behavior** of Kelex 100 can be influenced by solution composition and the presence of modifiers, requiring careful optimization for each specific application. These limitations highlight the importance of comprehensive testing before full-scale implementation. [4]

Industrial Applications and Optimization Strategies

Kelex 100 has demonstrated effectiveness across various **industrial scenarios**, including processing of chalcopyrite concentrates from ammoniacal carbonate leaching systems and recovery of copper from chloride media. In comparative studies with CP-150 and LIX984N for treating Sarcheshmeh copper concentrate leach solution, Kelex 100 required higher concentration (7.5% v/v) for complete copper extraction but demonstrated **robust performance characteristics** across varying conditions. The addition of hexane to the diluent showed less effect on Kelex 100's extraction capability compared to CP-150, indicating greater **versatility in formulation** options. These characteristics make Kelex 100 particularly valuable for operations requiring flexibility in solvent formulation. [4]

Optimization of Kelex 100-based extraction processes involves several **key strategies**. The addition of appropriate modifiers such as iso-decanol (typically 6-12% v/v) enhances phase separation characteristics and can improve extraction kinetics. For gallium extraction systems, which follow similar chemical principles, reducing iso-decanol content from 12% to 6% at 12% Kelex 100 improved the initial extraction rate, though with increased sodium and aluminum co-extraction. Minor additions of **petroleum sulfonate** have been shown to significantly improve extraction kinetics in some systems, presenting another potential optimization avenue. These findings highlight the importance of **systematic modifier evaluation** for each specific application to balance kinetic improvements against potential selectivity reductions. [5]

Conclusion

Kelex 100 represents a **versatile and effective extractant** for copper recovery across a range of hydrometallurgical applications, particularly in acidic environments where other extractants may prove ineffective. The kinetic profiles observed in fundamental studies consistently demonstrate a combination of **reaction-limited and diffusion-influenced behavior**, providing opportunities for process optimization through interfacial area control and reagent formulation. The comprehensive data and methodologies presented in these application notes provide researchers with a solid foundation for implementing Kelex 100 in both fundamental studies and applied extraction processes. As hydrometallurgy continues to evolve toward processing more complex and lower-grade resources, understanding these fundamental kinetic principles becomes increasingly important for developing efficient and economically viable metal recovery processes.

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